molecular formula C17H14FNO2 B2488595 4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 115653-72-0

4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B2488595
CAS RN: 115653-72-0
M. Wt: 283.302
InChI Key: DRDDVACKIADGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one often involves multicomponent reactions and the strategic use of substituents to influence the final product's properties. For instance, the formation of metal-lustrous organic crystals from similar pyrroles showcases the impact of substituent variation on the crystalline and optical properties of the synthesized compounds (Ogura et al., 2006).

Molecular Structure Analysis

Detailed molecular structure analysis is critical for understanding the compound's behavior and interactions. For example, crystal structure studies of related compounds provide insights into their planarity, molecular conformations, and supramolecular assembly, which are essential for predicting reactivity and interaction with biological targets (Sharma et al., 2013).

Scientific Research Applications

1. Material Science Applications

  • Formation of Metallic-Lustrous Organic Crystals : A derivative of the compound exhibits unique physical properties. For instance, a 2-(4-fluorophenyl) derivative forms gold-like lustrous crystals, indicating potential applications in material science and nanostructure fabrication (Ogura et al., 2006).

2. Organic Synthesis and Chemical Properties

  • Ullman Methoxylation Process : The compound is involved in Ullman methoxylation, showcasing its role in complex organic synthesis processes, which could be relevant in pharmaceutical manufacturing and chemical research (Ragan et al., 2003).
  • Synthesis of Multicyclic Compounds : It's used in the synthesis of multicyclic compounds like pyrazoline and cyanopyridine derivatives, highlighting its versatility in creating various pharmacologically active structures (Dangar et al., 2014).

3. Pharmacological Research

  • Antimicrobial Activity Study : Its derivatives, specifically pyrazoline and cyanopyridine derivatives, have been studied for antimicrobial activities, suggesting its potential in developing new antimicrobial agents (Dangar et al., 2014).

4. Potential in Nanotechnology and Electronics

  • Electrochromic Properties : A similar compound, 1-(4-Fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole, has been studied for its electrochromic properties, indicating potential applications in electronic devices and smart materials (Arslan et al., 2007).

properties

IUPAC Name

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c1-21-16-8-6-15(7-9-16)19-11-13(10-17(19)20)12-2-4-14(18)5-3-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDDVACKIADGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

p-Anisidine (1793 g, 14.6 mol) and ethyl 4-bromo-3-(4-fluorophenyl)-2-butenoate (1393 g, 4.9 mol) are combined in ethanol (6 L), and the mixture is stirred for 24 hr. The precipitate which forms is collected by filtration, washed with ethanol, and dried under vacuum for 24 hr at 60° C. to give the title compound.
Quantity
1793 g
Type
reactant
Reaction Step One
Name
ethyl 4-bromo-3-(4-fluorophenyl)-2-butenoate
Quantity
1393 g
Type
reactant
Reaction Step Two
Quantity
6 L
Type
solvent
Reaction Step Three

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